molecular formula C11H15BrN4O2 B8395094 (4-Bromo-2-nitro-phenyl)-(4-methyl-piperazin-1-yl)-amine

(4-Bromo-2-nitro-phenyl)-(4-methyl-piperazin-1-yl)-amine

Cat. No.: B8395094
M. Wt: 315.17 g/mol
InChI Key: DBZUDAMQQMIYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-nitro-phenyl)-(4-methyl-piperazin-1-yl)-amine is a useful research compound. Its molecular formula is C11H15BrN4O2 and its molecular weight is 315.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrN4O2

Molecular Weight

315.17 g/mol

IUPAC Name

N-(4-bromo-2-nitrophenyl)-4-methylpiperazin-1-amine

InChI

InChI=1S/C11H15BrN4O2/c1-14-4-6-15(7-5-14)13-10-3-2-9(12)8-11(10)16(17)18/h2-3,8,13H,4-7H2,1H3

InChI Key

DBZUDAMQQMIYHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a mixture of 1-amino-4-methyl piperazine (0.217 mol, 25.0 g), 5-bromo-2-fluoronitrobenzene (0.239 mol, 52.6 g) and triethylamine (0.46 mol, 46 g) in ethyl acetate (900 mL) to reflux for 16 h. Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify on a silica gel column using 5% methanol in dichloromethane as eluent to give the title compound (43.2 g, 63%). ES-MS m/z 315 [M+1]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

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